methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the para position and a nitro (-NO₂) group at the ortho position on the phenyl ring. The pyrazole core is substituted with a methyl ester (-COOCH₃) at position 2. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which influence reactivity, stability, and intermolecular interactions .
Properties
Molecular Formula |
C12H8F3N3O4 |
|---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H8F3N3O4/c1-22-11(19)8-4-5-17(16-8)9-3-2-7(12(13,14)15)6-10(9)18(20)21/h2-6H,1H3 |
InChI Key |
YDRMVEHNRMDTDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
A common approach to pyrazole synthesis involves the reaction of hydrazines with β-keto esters. For example, methyl 3-oxo-3-(2-nitro-4-(trifluoromethyl)phenyl)propanoate could react with methyl hydrazine to form the pyrazole ring. This method parallels protocols described in EP2008996A1 for analogous pyrazole-4-carboxylic acids. Key considerations include:
- Solvent selection : Nitrile solvents (e.g., acetonitrile) are preferred for their ability to stabilize intermediates, as demonstrated in the synthesis of related pyrazoles.
- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions from the nitro group’s electron-withdrawing effects.
Halogen-Mediated Cyclization
Patents CN111386256A and WO2019097306A2 highlight halogenating agents (e.g., sulfuryl chloride) for constructing pyrazole-thioether derivatives. While these focus on ethylsulfanyl groups, analogous methods could adapt to carboxylate formation by substituting thiols with methanol in esterification steps.
Functionalization of the Phenyl Substituent
Nitration and Trifluoromethylation
Introducing the nitro and trifluoromethyl groups often occurs prior to pyrazole formation due to the reactivity of these substituents:
- Trifluoromethylation : Directing groups (e.g., bromine) on the phenyl ring facilitate trifluoromethylation via Ullmann-type coupling or electrophilic substitution.
- Nitration : Controlled nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures (−10 to 0°C) achieves regioselectivity at the 2-position.
Esterification and Protecting Group Strategies
The methyl carboxylate group is typically introduced via one of two routes:
- Pre-esterification : Using methyl β-keto esters in cyclocondensation (Section 2.1).
- Post-synthesis esterification : Treating the pyrazole-3-carboxylic acid with methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Reaction Optimization and Industrial Scalability
Solvent and Atmosphere
Catalysis and Additives
While specific catalysts for this compound are unreported, related pyrazole syntheses use:
- Lewis acids : ZnCl₂ or FeCl₃ to accelerate cyclization.
- Radical inhibitors : TEMPO to suppress side reactions during nitration.
Purification and Characterization
Post-synthesis workup involves:
- Extraction : Methyl tert-butyl ether (MTBE) washes remove polar impurities, as noted in RSC supporting data.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Analytical validation : LC-MS and ¹⁹F NMR confirm structural integrity, particularly the trifluoromethyl group’s stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Pyrazole derivatives, including methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate, have been recognized for their diverse biological activities. Research indicates that pyrazoles can exhibit anti-inflammatory, antibacterial, and antitumor properties. Specifically, compounds with trifluoromethyl substituents often show enhanced biological activity due to their electronic properties .
Case Study: Anti-Inflammatory Activity
A study highlighted that a pyrazole derivative with a p-nitrophenyl moiety demonstrated superior anti-inflammatory effects compared to standard treatments like diclofenac sodium. This suggests that this compound could be further explored for its therapeutic potential in inflammatory diseases .
Pesticidal Properties
The incorporation of trifluoromethyl groups into pyrazole structures has been linked to increased efficacy in agrochemical applications. Research indicates that such compounds can act as potent fungicides and herbicides, making them valuable in agricultural practices .
Case Study: Herbicidal Activity
In a recent study, a series of trifluoromethylated pyrazoles were synthesized and evaluated for their herbicidal properties. The results showed promising activity against several weed species, indicating the potential for these compounds in crop protection strategies .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations that can lead to the development of new materials with tailored properties .
Synthetic Pathways
The compound can be synthesized via nucleophilic aromatic substitution reactions, which provide high yields and selectivity. This method is particularly advantageous for creating functionalized pyrazoles that can be further modified for specific applications .
Mechanism of Action
The mechanism of action of methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related pyrazole derivatives:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl and nitro groups in the target compound enhance its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to analogues with electron-donating groups (e.g., methoxy or methyl) .
- Solubility and Bioavailability : The methyl ester group improves lipophilicity compared to carboxylic acid derivatives, enhancing membrane permeability in biological systems .
- Synthetic Flexibility : Compounds like methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate (CAS 1365939-51-0) are intermediates for further functionalization, whereas the target compound’s nitro and trifluoromethyl groups limit post-synthetic modifications .
Pharmacological and Industrial Relevance
- Calcium Mobilization Assays: Pyrazole derivatives with nitro and trifluoromethyl groups (e.g., compounds from ) are tested for receptor binding affinity.
- Agrochemical Applications : The trifluoromethyl group is common in pesticides due to its resistance to metabolic degradation. The nitro group may contribute to herbicidal or insecticidal activity .
- Thermal Stability : Nitro-containing pyrazoles (e.g., CAS 2054953-74-9) are thermally stable, making them suitable for high-temperature industrial processes .
Biological Activity
Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate, often referred to by its chemical formula , is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential applications, supported by data tables and recent research findings.
The compound features a unique structure characterized by a trifluoromethyl group and a nitro group on the phenyl ring, which significantly influences its biological activity. The synthesis typically involves multi-step organic reactions, including the nitration of trifluoromethyl-substituted aromatic compounds followed by cyclization to form the pyrazole ring .
Molecular Properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1171236-26-2 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, one study reported an IC50 value of 5.40 µM for COX-1 and an impressive 0.01 µM for COX-2, indicating a high selectivity index compared to standard anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values for these activities were comparable to established antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections .
Case Studies
- Anti-inflammatory Efficacy : In a carrageenan-induced rat paw edema model, this compound demonstrated significant reduction in edema compared to control groups, highlighting its potential for treating acute inflammatory conditions .
- Safety Profile : Histopathological examinations during toxicity studies indicated minimal degenerative changes in vital organs (stomach, liver, kidneys), suggesting that this compound possesses a favorable safety profile at therapeutic doses .
Q & A
Q. How can the synthesis of methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate be optimized for improved yield and purity?
Methodological Answer:
- Precursor Selection : Use triazenylpyrazole intermediates to facilitate regioselective cyclization, as demonstrated in the synthesis of structurally analogous pyrazole-triazole hybrids . For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, THF/water) can minimize side reactions.
- Purification : Employ silica gel chromatography followed by recrystallization (e.g., ethanol/water mixtures) to isolate the target compound, as shown in pyrazole-sulfonyl derivatives with ≥95% purity .
- Yield Optimization : Adjust stoichiometric ratios of nitro and trifluoromethyl-substituted aryl precursors (e.g., 1.2:1 nitrophenyl:pyrazole ratio) to account for steric hindrance from the bulky 2-nitro-4-(trifluoromethyl) group.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm regiochemistry and electronic effects of the nitro and trifluoromethyl groups. For example, -NMR typically shows a singlet near -60 ppm for CF groups in similar pyrazoles .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between pyrazole and aryl rings) via single-crystal diffraction, as applied to ethyl pyrazole-3-carboxylate derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula validation, particularly for isotopic patterns of Cl/F-containing analogs .
Advanced Research Questions
Q. How can regioselectivity challenges during cyclization of intermediates be addressed?
Methodological Answer:
- Steric/Electronic Modulation : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position of the phenyl ring to direct cyclization via resonance stabilization, as observed in 1,5-diarylpyrazole syntheses .
- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I) for CuAAC) or organocatalysts to enhance selectivity. For instance, CuSO/sodium ascorbate systems improve yields in triazole-pyrazole hybrids .
- Computational Modeling : Use DFT calculations to predict transition-state energies and optimize reaction pathways, a strategy validated in pyrazole-carboxylate crystallography studies .
Q. How to resolve contradictions between experimental and computational data (e.g., spectroscopic vs. DFT-predicted results)?
Methodological Answer:
- Multi-Technique Validation : Cross-reference NMR/IR data with X-ray structures to confirm substituent effects. For example, crystal packing interactions (e.g., O–H⋯N hydrogen bonds) can shift experimental vs. theoretical IR frequencies .
- Solvent/Conformation Adjustments : Re-run computational models with explicit solvent parameters (e.g., PCM for ethanol) and relaxed torsional angles to account for dynamic effects in solution .
- Error Analysis : Quantify deviations using root-mean-square (RMSD) between experimental and simulated spectra, as applied to pyrazole-sulfonyl derivatives .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CAH1, CAH2) using fluorometric assays, given the structural similarity to trifluoromethylpyrazole inhibitors .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines, leveraging methods from methyl pyrazole-4-carboxylate pharmacokinetic research .
- SAR Analysis : Synthesize analogs (e.g., nitro → methoxy substitutions) to map functional group contributions to bioactivity, following protocols for anti-inflammatory pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
